molecular formula C14H13N3O2 B11940350 Nicotinic (4-methoxybenzylidene)hydrazide CAS No. 100867-76-3

Nicotinic (4-methoxybenzylidene)hydrazide

Cat. No.: B11940350
CAS No.: 100867-76-3
M. Wt: 255.27 g/mol
InChI Key: OGTOITILZHXBDL-SXGWCWSVSA-N
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Description

Nicotinic (4-methoxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.279.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinic (4-methoxybenzylidene)hydrazide can be synthesized through the reaction of nicotinic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicotinic (4-methoxybenzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitubercular properties.

    Medicine: Explored as a potential drug candidate for the treatment of tuberculosis and other infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential components of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic (4-methoxybenzylidene)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity and may contribute to its biological activity, making it a promising candidate for further research and development .

Properties

CAS No.

100867-76-3

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9-

InChI Key

OGTOITILZHXBDL-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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